6-Amino-3-methylisoindolin-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
6-amino-3-methyl-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H10N2O/c1-5-7-3-2-6(10)4-8(7)9(12)11-5/h2-5H,10H2,1H3,(H,11,12) |
InChI Key |
MWQJPRPOOQZHPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=C(C=C2)N)C(=O)N1 |
Origin of Product |
United States |
Historical Context and Significance of Isoindolinone Scaffolds in Organic Chemistry
The isoindolinone framework has been a subject of scientific inquiry for over a century, recognized for its presence in a variety of natural products and synthetic molecules with significant biological activities. nih.gov These structures are essentially lactams, which are cyclic amides, embedded within a bicyclic system.
Historically, the synthesis of the isoindolinone core has been a key focus in organic chemistry. Early methods often involved the cyclization of derivatives of 2-carboxybenzaldehyde (B143210) or related compounds. researchgate.net Over the decades, a multitude of synthetic strategies have been developed to access this privileged scaffold. These methods include transition metal-catalyzed reactions, such as palladium-catalyzed carbonylation and C-H activation, which have provided efficient routes to a wide array of substituted isoindolinones. organic-chemistry.org The development of these synthetic methodologies has been crucial in enabling the exploration of the chemical and biological properties of this compound class.
The significance of the isoindolinone scaffold is underscored by its presence in numerous clinically important drugs. For instance, Lenalidomide, a derivative of thalidomide, features the isoindolin-1-one (B1195906) core and is used in the treatment of multiple myeloma. mdpi.com Another example is Chlorthalidone, a diuretic medication for managing hypertension, which also contains an oxidized isoindolinone core. mdpi.com The diverse pharmacological activities exhibited by these and other isoindolinone-containing molecules have cemented the scaffold's importance in medicinal chemistry and drug discovery.
Structural Features and Core Framework of 6 Amino 3 Methylisoindolin 1 One
The core framework of 6-Amino-3-methylisoindolin-1-one is the isoindolin-1-one (B1195906) bicyclic system. This is comprised of a benzene (B151609) ring fused to a five-membered lactam ring. The numbering of the isoindolinone core dictates the positions of the substituents. In this specific compound, an amino group (-NH2) is attached at the 6-position of the benzene ring, and a methyl group (-CH3) is located at the 3-position of the lactam ring.
The presence of a chiral center at the 3-position, where the methyl group is attached, means that this compound can exist as a pair of enantiomers. The specific stereochemistry of the molecule would significantly influence its biological activity and interactions with other chiral molecules.
Detailed crystallographic and comprehensive spectroscopic data, such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for this compound, are not widely available in the public scientific literature. However, based on the general characteristics of the isoindolinone scaffold, the molecule is expected to have a relatively planar bicyclic system. The amino group at the 6-position and the methyl group at the 3-position introduce specific electronic and steric properties that can influence the molecule's reactivity and potential as a synthetic building block.
Table 1: Basic Properties of this compound
| Property | Value |
| CAS Number | 1824189-31-2 |
| Molecular Formula | C9H10N2O |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 6-amino-3-methyl-2,3-dihydro-1H-isoindol-1-one |
Current Research Landscape and Academic Relevance of the Compound
Conventional and Modern Synthetic Routes to the Isoindolinone Core
The construction of the isoindolinone core can be achieved through various synthetic strategies, which are broadly categorized into two main approaches: the functionalization of existing phthalimide (B116566) or phthalimidine precursors, and the construction of the lactam and/or aromatic rings via catalytic methods. nih.gov Recent advancements have focused on catalytic methods that minimize reaction steps and maximize the use of commercially available starting materials. researchgate.net
Transition Metal-Catalyzed Cyclization Reactions
Transition metal catalysis provides powerful and versatile tools for the synthesis of a wide array of substituted isoindolinones through the formation of new carbon-carbon and carbon-nitrogen bonds. researchgate.netnih.gov These methods often involve C-H activation, carbonylation, cross-coupling, and cycloaddition strategies. nih.gov
Palladium (Pd)-Catalyzed Reactions: Palladium catalysts are effective for the C-H carbonylation of primary benzylamines, where the amino group acts as a chelating group to direct the reaction. organic-chemistry.org This method allows for the construction of the benzolactam core under an atmospheric pressure of carbon monoxide (CO) or by using CO surrogates like benzene-1,3,5-triyl triformate (TFBen). organic-chemistry.org
Rhodium (Rh)-Catalyzed Reactions: Rhodium(III) catalysis enables double C-H bond functionalization cascades. For instance, the reaction of benzamide (B126) derivatives with 2,3-diarylcyclopropenones can produce 3-spiro-substituted isoindolinones, forming two new C-C bonds and one C-N bond in a single operation. researchgate.net
Copper (Cu)-Catalyzed Reactions: Copper-catalyzed methods offer an efficient pathway for C-H functionalization. The sp³ C-H functionalization of 2-alkyl-N-substituted benzamides provides a direct route to various isoindolinones, avoiding the need for pre-halogenated substrates or toxic reagents. organic-chemistry.org
Table 1: Examples of Transition Metal-Catalyzed Isoindolinone Synthesis
| Catalyst | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Palladium (Pd) | C-H Carbonylation | Primary Benzylamines, CO or CO surrogate | NH₂ acts as a directing group; gas-free options available. | organic-chemistry.org |
| Rhodium (Rh) | Double C-H Functionalization | Benzamides, 2,3-Diarylcyclopropenones | Redox-neutral cascade forming three new bonds. | researchgate.net |
| Copper (Cu) | sp³ C-H Functionalization | 2-Alkyl-N-substituted benzamides | Avoids halogenated substrates and expensive metals. | organic-chemistry.org |
Base-Promoted Cascade and Tandem Reactions
Base-promoted cascade reactions represent an efficient and metal-free approach to constructing complex isoindolinone structures from simple, readily available materials. nih.govacs.org These reactions often utilize inexpensive and environmentally benign bases like potassium carbonate (K₂CO₃) to initiate a sequence of bond-forming events in a single pot. nih.gov
A common strategy involves the reaction of ortho-carbonyl-substituted benzonitriles with pronucleophiles such as ((chloromethyl)sulfonyl)benzenes. nih.govacs.org This combination, under the promotion of K₂CO₃, can lead to the formation of isoindolin-1-ones with a tetrasubstituted C-3 position or (Z)-3-(sulfonyl-methylene)isoindolin-1-ones. nih.gov The process can combine up to six elemental steps in one pot, demonstrating high efficiency. nih.gov The use of stronger bases like potassium tert-butoxide (KOtBu) can open new synthetic pathways within these cascade reactions. acs.org A potassium carbonate-catalyzed tandem aldol/cyclization reaction of 2-cyanobenzaldehyde (B126161) with active methylene (B1212753) compounds is another effective route. researchgate.net
Table 2: Base-Promoted Cascade Reactions for Isoindolinone Synthesis
| Base | Starting Materials | Product Type | Key Features | Reference |
|---|---|---|---|---|
| K₂CO₃ | ortho-Carbonyl-substituted benzonitriles, ((Chloromethyl)sulfonyl)benzenes | 3,3-Dialkylated or 3-Methyleneisoindolin-1-ones | Metal-free, mild conditions, multiple steps in one pot. | nih.govacs.org |
| K₂CO₃ | 2-Cyanobenzaldehyde, Active methylene compounds | 3-Substituted Isoindolinones | Efficient tandem aldol/cyclization process. | researchgate.net |
| Triethylamine | Aldehydes, Isocyano(triphenylphosphoranylidene)acetate, Amines, Thiocarboxylic acids | Polysubstituted Thiazoles (related cascade) | Four-component Ugi/Wittig cyclization cascade. | nih.gov |
Photochemical Approaches to Isoindolinones
Photochemical methods offer unique activation pathways for organic synthesis. The use of N-Heterocyclic nitrenium (NHN) salts as catalytic electron acceptors has enabled photoactivations for the synthesis of isoindolinones. organic-chemistry.org Under blue light irradiation, NHN salts can catalyze the generation of aryl radicals from aryl halides, which can then participate in cyclization reactions to form the isoindolinone scaffold. organic-chemistry.org This approach represents a modern, light-driven strategy for constructing these heterocyclic systems.
Electrochemical Activation in Synthesis
Electrochemical synthesis is emerging as a sustainable and powerful tool for constructing isoindolinones, often proceeding under mild, metal-catalyst- and external-oxidant-free conditions. rsc.org These methods utilize electrical current to initiate reactions and activate substrates.
Key electrochemical strategies include:
Cathodic C-H Acid Activation: An electrochemically initiated strategy using a platinum cathode can activate C-H acids, leading to tandem reactions and one-pot sequential processes that form new heterocycle-fused isoindolinone compounds. nih.gov
Aroyloxy Radical-Mediated C-H Amination: An electrochemical protocol can be used for the synthesis of isoindolinones from simple o-alkyl benzoic acids and nitriles. rsc.org The mechanism involves electrochemically generated aroyloxy radicals that initiate a benzylic C-H amination event through a 1,5-hydrogen atom transfer (HAT) process. rsc.orgrsc.org
Reductive Cyclization: A simple undivided cell with carbon electrodes can be used for the efficient electrochemical reduction of cyclic imides to furnish hydroxylactams and lactams in a controllable manner. organic-chemistry.org
Tandem Reactions of 2-Formyl Benzonitrile (B105546): Constant current electrolysis can initiate a tandem reaction between anilines and 2-formyl benzonitrile to produce N-aryl substituted isoindolinones. nih.gov
Stereoselective and Asymmetric Synthesis of Isoindolinone Derivatives
The biological activity of many isoindolinone derivatives is highly dependent on their stereochemistry, making the development of stereoselective and asymmetric synthetic methods a critical area of research. researchgate.net The construction of chiral centers, especially tetrasubstituted stereocenters at the C-3 position, presents a significant synthetic challenge. researchgate.netnih.gov
Enantioselective Construction of Methyl-Substituted Isoindolinones
Creating 3-methyl-substituted isoindolinones with high enantiopurity is of particular interest for medicinal chemistry, as the "magic methyl" effect can significantly enhance a drug candidate's potency and pharmacokinetic properties. nih.gov Several strategies have been developed to achieve this enantioselective construction.
Asymmetric Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysts (CPTCs), particularly those derived from Cinchona alkaloids, have been successfully employed. nih.gov These catalysts can facilitate the asymmetric synthesis of 3-substituted isoindolinones from 2-formylbenzonitriles and malonates, achieving high yields and good enantioselectivities (up to 95% ee). nih.gov
Organocatalysis: Chiral bifunctional organocatalysts are highly effective. Catalysts combining a tertiary amine with a hydrogen-bonding group like urea (B33335) or thiourea (B124793) (e.g., Takemoto's catalyst) can promote asymmetric Mannich-type reactions followed by lactamization to yield highly enantioenriched isoindolinones. nih.govmdpi.com For example, the reaction of α-amidosulfones derived from 2-formylbenzoate (B1231588) with nucleophiles in the presence of Takemoto's catalyst can produce 3-substituted isoindolinones with high enantioselectivity. mdpi.com
Chiral Auxiliaries: The use of a chiral auxiliary, such as (+)- or (−)-trans-2-(α-cumyl)cyclohexanol (TCC), allows for diastereoselective synthesis. researchgate.netnih.gov This method involves attaching the auxiliary to the substrate, performing the key bond-forming reaction, and then cleaving the auxiliary to reveal the enantioenriched product. researchgate.net
Table 3: Methods for Enantioselective Synthesis of Methyl-Substituted Isoindolinones
| Method | Catalyst/Reagent | Key Reaction | Reported Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Phase-Transfer Catalysis (PTC) | Chiral Cinchona alkaloid-derived catalysts | Aldol-cyclization rearrangement | Up to 95% | nih.gov |
| Organocatalysis | Chiral bifunctional tertiary-amine/urea catalysts | Aldol-cyclization rearrangement | Up to 95% | nih.gov |
| Organocatalysis | Takemoto's bifunctional catalyst | Asymmetric aza-Mannich/lactamization | Up to 98% | mdpi.com |
| Chiral Auxiliary | (+)- or (−)-trans-2-(α-cumyl)cyclohexanol (TCC) | Diastereoselective alkylation | Good diastereoselectivity | researchgate.netnih.gov |
Synthesis of 3-Methylated and 3,3-Disubstituted Isoindolinones
The introduction of a methyl group at the 3-position of the isoindolinone scaffold is a common strategy in medicinal chemistry to optimize a compound's pharmacological profile. wikipedia.org
A highly efficient method for preparing 3-methylated isoindolinone analogs utilizes a K₂CO₃-promoted cascade reaction of 2-acetylbenzonitrile (B2691112). wikipedia.org For the synthesis of 3,3-disubstituted isoindolinones, a nickel-catalyzed reductive dicarbofunctionalization of 1,1-disubstituted enamides with unactivated alkyl iodides has been developed. wikipedia.org This tandem cyclization/reductive process exhibits broad functional group tolerance. wikipedia.org
| Target | Synthetic Method | Key Reagents/Catalysts | Reference |
| 3-Methylated Isoindolinones | Cascade reaction | 2-Acetylbenzonitrile, K₂CO₃ | wikipedia.org |
| 3,3-Dialkyl-substituted Isoindolinones | Reductive dicarbofunctionalization | Nickel catalyst, 1,1-Disubstituted enamides, Unactivated alkyl iodides | wikipedia.org |
Synthetic Strategies for Incorporating the 6-Amino Moiety
The introduction of an amino group at the 6-position of the isoindolinone ring is a key step in the synthesis of the target compound. This can be achieved through several strategic approaches, most commonly by reduction of a nitro group precursor or through modern cross-coupling methodologies.
A highly plausible and widely used strategy involves the introduction of a nitro group at the desired position on the aromatic ring, followed by its reduction to an amine in a later step. This approach is analogous to the synthesis of 6-aminoindan-1-one, which is prepared by the nitration of the corresponding indanone followed by a selective reduction. researchgate.net The synthesis of 6-aminoisoquinoline (B57696) has also been achieved via the hydrogenation of a 6-nitroisoquinoline (B1610068) derivative. google.com The methylation of a related heterocyclic system, 6-nitro-3H-quinazolin-4-one, to 3-methyl-6-nitroquinazolin-4-one has been reported using methyl iodide and cesium carbonate, providing a precedent for the methylation step in the presence of a nitro group. chemicalbook.com
Another powerful contemporary method for forming carbon-nitrogen bonds is the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction can directly install an amino group onto an aryl halide. wikipedia.org This strategy would necessitate the synthesis of a 6-halo-3-methylisoindolin-1-one intermediate, which could then be coupled with an ammonia (B1221849) equivalent to furnish the final product. organic-chemistry.org
| Strategy | Key Steps | Description |
| Nitration and Reduction | 1. Nitration of a suitable benzoic acid derivative. 2. Formation of the isoindolinone ring. 3. Methylation at the 3-position. 4. Reduction of the nitro group. | A classic and reliable method where the amino group is introduced via a nitro precursor. The reduction of the nitro group is typically performed using methods like catalytic hydrogenation. researchgate.netgoogle.com |
| Buchwald-Hartwig Amination | 1. Synthesis of a 6-halo-3-methylisoindolin-1-one. 2. Palladium-catalyzed coupling with an ammonia equivalent. | A modern cross-coupling reaction that directly forms the C-N bond. It offers good functional group tolerance but requires a pre-functionalized halo-isoindolinone. wikipedia.orgorganic-chemistry.org |
Elucidation of Reaction Mechanisms in Isoindolinone Synthesis
The formation of the isoindolinone ring system can be achieved through various synthetic routes, each with its own unique mechanism. Researchers have employed a combination of computational and experimental techniques to map out the reaction pathways, identify key intermediates, and understand the energetic landscapes of these transformations.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of complex organic reactions, including the synthesis of isoindolinones. These computational studies provide deep insights into reaction energetics, transition state geometries, and the electronic properties of intermediates that are often difficult to observe experimentally. nih.gov
Theoretical investigations have been applied to various isoindolinone syntheses, such as the coupling reaction between isoindoline-1,3-dione (phthalimide) and aroyl chlorides. researchgate.net By employing DFT calculations, researchers can model the reaction in both gas and solution phases to determine the transition states. researchgate.net For instance, in a two-step mechanism, calculations can pinpoint the rate-determining step, such as the formation of a C-C bond, and quantify its activation energy. researchgate.net
DFT studies are also crucial for understanding the structural features of the resulting products. Calculations of equilibrium geometry, HOMO-LUMO energy gaps, dipole moments, and polarizability help to characterize the electronic nature and stability of the synthesized isoindolinone derivatives. nih.govresearchgate.net These computational approaches have been shown to correlate well with experimental data, such as FT-IR analysis, validating the theoretical models. researchgate.net Furthermore, control experiments and computational studies have revealed the importance of specific structural features, such as the role of a pyridine-3-sulfonamide (B1584339) group in providing an intramolecular stabilization site that facilitates C-H activation and cyclization in certain isoindoline (B1297411) syntheses. researchgate.net
Table 1: Application of DFT in Isoindolinone Synthesis Studies
| Study Focus | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Coupling Reaction Mechanism | ωB97X-D, SMD solvation model | Identified the C-C bond formation as the rate-determining step with a calculated activation energy of 53.3 kcal/mol in 1,4-dioxane. | researchgate.net |
| Structural & Electronic Properties | B3LYP/6-311+G(d,p) | Computed HOMO-LUMO energy gaps (3.9-4.1 eV), dipole moments, and polarizability to understand product features. | researchgate.net |
| Molecular Properties & Reactivity | DFT/B3LYP | Investigated molecular and electronic properties, reactivities, and calculated theoretical IR and NMR spectra that correlated well with experimental data. | nih.gov |
| Reaction Pathway Analysis | DFT Calculations | Justified solvent-controlled reactivity patterns and revealed key intermediates in electrochemically-driven synthesis. | researchgate.net |
Experimental techniques provide the real-world data necessary to validate and complement computational findings. Kinetic studies and spectroscopic monitoring are essential for understanding reaction rates, identifying intermediates, and elucidating reaction mechanisms.
In the study of organocatalytic routes to isoindolinones, mechanistic investigations have led to the development of new synthetic pathways. mdpi.com For example, by monitoring the reaction progress, researchers can uncover issues such as product racemization. In one study, an experiment was deliberately stopped at approximately 50% conversion. mdpi.com Analysis of the reaction mixture at this point revealed that while the unreacted acyclic intermediate retained its high enantiomeric excess (ee), the cyclized isoindolinone product was racemic. mdpi.com This finding suggested that racemization likely occurs on the cyclic product, possibly through a retro-aza-Michael reaction under basic conditions. mdpi.com
Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and mass spectrometry are routinely used to characterize the final isoindolinone products. nih.gov These techniques are also invaluable for tracking the consumption of starting materials and the appearance of intermediates and products over time, providing a detailed picture of the reaction's progress.
Understanding Selectivity in Isoindolinone-Forming Reactions
Achieving high selectivity—both in terms of substituent placement (regioselectivity) and three-dimensional arrangement (stereoselectivity)—is a primary goal in modern synthetic chemistry. The development of selective methods for isoindolinone synthesis allows for the precise construction of complex molecules with desired biological activities.
Many synthetic strategies have been developed to control the selectivity of isoindolinone formation. Electrophilic cyclization of o-(1-alkynyl)benzamides, for example, provides a regio- and stereoselective route to a variety of substituted isoindolin-1-ones under mild conditions. nih.gov
The enantioselective construction of isoindolinones, particularly those with a stereocenter at the C-3 position, is a significant challenge. researchgate.net Organocatalysis has emerged as a powerful strategy to achieve this. Chiral phosphoric acids have been successfully used to catalyze the reaction between ketones and 3-hydroxyisoindolinones, affording products with a tetrasubstituted stereocenter in high yields and enantioselectivities. nih.gov Similarly, bifunctional organocatalysts have enabled highly diastereo- and enantioselective organocascade reactions to produce novel heterocyclic hybrids containing the isoindolinone core. mdpi.comrsc.org These catalysts are often crucial not only for inducing enantioselectivity but also for promoting the key cyclization step. mdpi.com
The choice of catalyst and reagents is paramount in directing the outcome of isoindolinone synthesis. Transition metals, Lewis acids, and organocatalysts all play distinct roles in promoting specific bond formations and influencing selectivity.
Transition metal catalysis is a cornerstone of isoindolinone synthesis, with methods involving C-H functionalization and carbonylation being particularly prominent. nih.gov
Palladium: Palladium catalysts are widely used for C-H carbonylation of benzylamines to produce isoindolinones. organic-chemistry.org To avoid the use of toxic carbon monoxide gas, surrogates like benzene-1,3,5-triyl triformate (TFBen) can be employed. organic-chemistry.org
Copper: Copper-catalyzed sp³ C-H functionalization of 2-alkyl-N-substituted benzamides offers an efficient route that avoids expensive transition metals and toxic reagents. organic-chemistry.org
Rhodium and Ruthenium: Rh(III) and Ru(II) catalysts have been used in C-H activation and coupling cascades to build the isoindolinone framework from various starting materials, including benzamides and olefins. nih.gov
Gold: Dual-gold catalysis has been shown to proceed via a σ,π-activation mode in certain cascade cycloaromatization reactions to form isoindolinones. nih.gov
Beyond transition metals, other reagents and catalysts are critical. Electrophilic cyclizations can be initiated by reagents like iodine monochloride (ICl) or N-Bromosuccinimide (NBS). nih.gov Lewis acids such as zinc(II), scandium(III), and indium(III) triflates are effective in catalyzing three-component cascade reactions to generate a broad scope of isoindolinones. researchgate.net In recent years, organocatalysts like chiral phosphoric acids and Takemoto's bifunctional catalyst have proven highly effective in achieving asymmetric synthesis. mdpi.comnih.gov
Table 2: Influence of Catalysts on Isoindolinone Synthesis
| Catalyst Type | Metal/Catalyst | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| Transition Metal | Palladium (Pd) | C-H Carbonylation | Enables use of CO surrogates for gas-free conditions. | organic-chemistry.org |
| Transition Metal | Copper (Cu) | sp³ C-H Functionalization | Avoids more expensive or toxic metals. | organic-chemistry.org |
| Transition Metal | Rhodium (Rh) | Three-Component Synthesis | Single-step synthesis from benzoyl chlorides or aldehydes. | nih.gov |
| Transition Metal | Ruthenium (Ru) | Oxidative C-H Coupling | Cascade reaction with allylic alcohols. | nih.gov |
| Lewis Acid | Indium(III) Triflate (In(OTf)₃) | Mannich/Lactamization Cascade | Three-component synthesis affording difluoroalkyl derivatives. | researchgate.net |
Reactivity Profiles of Key Functional Groups within the this compound Structure
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the lactam (a cyclic amide), the aromatic amino group, and the methyl group. Each group serves as a center for potential reactivity and further functionalization. libretexts.org
Lactam Moiety: The isoindolinone core is fundamentally a lactam. The N-H bond of the lactam can be deprotonated and subsequently alkylated or arylated, as demonstrated in syntheses using Cu(I) catalysts for N-arylation. researchgate.net The carbonyl group of the lactam is generally less reactive than a ketone but can undergo reduction.
Aromatic Amino Group: The 6-amino group is a powerful directing group and a site for numerous classical aromatic reactions. It can be acylated, alkylated, or used in the formation of sulfonamides. Its presence significantly influences the electronic properties of the benzene (B151609) ring, activating it towards electrophilic substitution. The development of scalable processes for related compounds like 6-aminoisoquinoline highlights the industrial importance of this functional group as a key intermediate. google.com
Methyl Group: The C3-methyl group is generally unreactive. However, its reactivity could potentially be enhanced. Mechanistic studies on related heterocyclic systems, such as 3-amino-4-methylpyridines, have shown that activation of a methyl group can be a key step in cyclization reactions. rsc.orgchemrxiv.org This activation can sometimes be achieved under mildly acidic conditions, suggesting that under specific catalytic conditions, the C3-methyl group of the isoindolinone might be functionalized. rsc.org The construction of isoindolinones with a methyl group at the C-3 position is considered a synthetic challenge, and protocols for introducing substituents at this site are of significant interest. researchgate.net
Reactivity of the Lactam Moiety
The core of the isoindolinone structure is the γ-lactam ring, a five-membered cyclic amide fused to the benzene ring. The reactivity of this moiety is primarily governed by the chemistry of the amide bond and the adjacent benzylic carbon.
One significant transformation involving the lactam ring system is its oxidation. Research on N-substituted isoindolinones has demonstrated that the lactam can be efficiently oxidized to the corresponding phthalimide. This reaction specifically targets the benzylic C-3 position. A catalytic system comprising iron trifluoroacetate (B77799) and tert-butyl hydroperoxide has been shown to be effective for this transformation, converting isoindolinones into their respective imides through the oxidation of the benzylic methylene group. digitellinc.com While the substrate in this study was an N-substituted isoindolinone without the C-3 methyl or C-6 amino groups, the principle demonstrates the susceptibility of the isoindolinone ring to oxidation under specific conditions.
Furthermore, the amide bond within the lactam ring is susceptible to cleavage via hydrolysis. Under acidic or basic conditions, the lactam can undergo ring-opening to yield the corresponding 2-(1-aminoethyl)-5-aminobenzoic acid derivative. This classic reaction of amides proceeds through nucleophilic acyl substitution, where water acts as the nucleophile.
The table below summarizes key reactions involving the isoindolinone lactam moiety.
| Reaction | Reagents/Conditions | Product Type |
| Oxidation | Fe(TFA)₃ (cat.), t-BuOOH | Phthalimide |
| Hydrolysis (Ring-Opening) | H₃O⁺ or OH⁻, heat | Substituted aminobenzoic acid |
Reactivity of the Amino Group
The aromatic amino group at the C-6 position is a potent nucleophile and a key handle for derivatization of the scaffold. Its reactivity is analogous to that of aniline (B41778) and other aromatic amines, allowing for a range of classical transformations.
Acylation: The amino group can be readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides. This nucleophilic acyl substitution reaction yields the corresponding N-acyl derivative (amide). youtube.com Typically, this reaction is performed in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride would produce 6-acetamido-3-methylisoindolin-1-one.
Diazotization: A cornerstone of aromatic amine chemistry, diazotization, can be applied to the 6-amino group. Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures converts the primary amino group into a diazonium salt. This diazonium intermediate is highly versatile and can be subsequently displaced by a wide variety of nucleophiles in reactions such as the Sandmeyer or Schiemann reactions to introduce functionalities like halides, cyano, hydroxyl, and fluoro groups. The diazotization of amino groups on heterocyclic systems to form triazine oxides or other derivatives is a well-established synthetic strategy. nih.gov
The following table outlines the principal reactions targeting the amino group.
| Reaction | Reagents/Conditions | Intermediate/Product Type |
| Acylation | R-COCl or (R-CO)₂O, Base | N-Acyl-6-aminoisoindolinone |
| Diazotization | NaNO₂, HCl, 0-5 °C | 6-Diazoniumisoindolinone salt |
| Sandmeyer Reaction | Diazonium salt, CuX (X=Cl, Br, CN) | 6-Halo or 6-Cyano-isoindolinone |
Reactivity at the C-3 Position
The C-3 position of this compound is a chiral, tertiary, and benzylic carbon. Its unique electronic and steric environment makes it a focal point for stereoselective and regioselective modifications, particularly for the construction of quaternary carbon centers.
Significant research has been directed towards the synthesis of 3,3-disubstituted isoindolin-1-ones, which provides insight into the reactivity at this position. A notable method involves a base-promoted cascade reaction between an o-acylbenzonitrile and a ((chloromethyl)sulfonyl)benzene. This approach has been successfully applied to create 3-methyl-3-substituted isoindolinones. acs.org For example, the reaction of 2-acetylbenzonitrile with a chloromethyl sulfone derivative under basic conditions (K₂CO₃) can lead to the formation of a tetrasubstituted C-3 center. acs.org This demonstrates a pathway to functionalize the C-3 position of a pre-formed 3-methylisoindolinone scaffold.
The table below details the synthesis of various 3-methyl-3-substituted isoindolinones via this cascade reaction. acs.org
| Entry | R in Phenylsulfonyl Group | Product | Diastereomeric Ratio |
| 1 | H | 3-(Chloro(phenylsulfonyl)methyl)-3-methylisoindolin-1-one (7a) | 91:9 |
| 2 | p-NO₂ | 3-(Chloro((4-nitrophenyl)sulfonyl)methyl)-3-methylisoindolin-1-one (7c) | 79:21 |
| 3 | p-OCH₃ | 3-(Chloro((4-methoxyphenyl)sulfonyl)methyl)-3-methylisoindolin-1-one (7d) | 66:34 |
Furthermore, the C-3 position is amenable to functionalization through the in situ generation of reactive intermediates. One advanced strategy involves an acid-catalyzed Meyer–Schuster rearrangement of 3-alkynyl-3-hydroxy isoindolinones to form 3-methyleneisoindolinones. researchgate.net These intermediates can then undergo intermolecular Friedel–Crafts alkylation with various nucleophiles to install a second substituent at the C-3 position, yielding 3,3-disubstituted isoindolinones. researchgate.net While the starting material differs from the title compound, this methodology underscores the synthetic potential of the C-3 position for creating complex molecular architectures.
Advanced Derivatization and Structural Modification Strategies of the 6 Amino 3 Methylisoindolin 1 One Framework
Systematic Structural Variations at Key Positions (e.g., C-6, N-2, C-3)
The inherent reactivity of the 6-amino-3-methylisoindolin-1-one framework at the C-6 amino group, the N-2 lactam nitrogen, and the C-3 methyl group provides opportunities for systematic structural modifications. These variations are crucial for developing analogs with enhanced biological activity or specific physical properties.
Substitution Patterns and Their Synthetic Feasibility
The primary amino group at the C-6 position is a key site for derivatization. Standard N-acylation and N-alkylation reactions can be employed to introduce a wide array of substituents. For instance, acylation with various acid chlorides or anhydrides under basic conditions can yield a library of amide derivatives. Reductive amination with aldehydes or ketones is a common strategy for introducing alkyl groups. The feasibility of these reactions is generally high, allowing for the generation of diverse compound libraries.
At the N-2 position, alkylation and arylation can be achieved, often requiring a strong base to deprotonate the lactam nitrogen, making it nucleophilic. monash.edu Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the N-arylation of related heterocyclic systems and can be adapted for isoindolinones. nih.gov
Functionalization of the C-3 methyl group is more challenging. However, strategies involving the generation of a carbanion at the C-3 position via a strong base could allow for subsequent alkylation or other electrophilic trapping.
| Position | Modification Type | Reagents and Conditions | Feasibility |
| C-6 Amino | N-Acylation | Acid chlorides/anhydrides, pyridine (B92270) or other base, room temperature | High |
| N-Alkylation | Alkyl halides, base (e.g., K2CO3), reflux | Moderate to High | |
| Reductive Amination | Aldehydes/ketones, reducing agent (e.g., NaBH3CN) | High | |
| N-2 Lactam | N-Alkylation | Alkyl halides, strong base (e.g., NaH), THF/DMF | Moderate |
| N-Arylation | Aryl halides, Pd catalyst, ligand, base | Moderate | |
| C-3 Methyl | C-H Functionalization | Strong base (e.g., LDA), electrophile | Low to Moderate |
Ring Fusion Strategies Involving the Isoindolinone Core
Creating polycyclic structures by fusing additional rings onto the isoindolinone core can significantly alter the molecule's shape, rigidity, and electronic properties. Reactions targeting the C-6 amino group and the adjacent aromatic C-5 or C-7 positions are common strategies for building fused heterocyclic systems. For example, condensation of the C-6 amino group with a suitable 1,3-dicarbonyl compound or its equivalent can lead to the formation of a fused pyrimidine (B1678525) ring, yielding pyrimido[4,5-c]isoindolin-1-ones. nih.gov Similarly, reaction with reagents containing an azide (B81097) or a hydrazine (B178648) functional group can be used to construct fused triazole or other nitrogen-containing heterocyclic rings. nih.gov The synthesis of 1,2,4-triazolo[1,5-a]isoindolinetriones has been reported, showcasing the potential for such ring fusions. nih.gov
| Fused Ring System | Synthetic Strategy | Key Reagents |
| Pyrimidine | Condensation with a 1,3-dicarbonyl equivalent | β-ketoesters, malonic esters |
| Triazole | Reaction with an azide or hydrazine-containing synthon | Sodium azide, hydrazine derivatives |
| Quinoline | Skraup-Doebner-von Miller reaction | α,β-unsaturated carbonyl compounds, acid |
Introduction of Diverse Chemical Moieties and Functional Groups
The introduction of varied chemical moieties and functional groups is a cornerstone of analog design, enabling the modulation of properties such as solubility, lipophilicity, and target-binding interactions.
Heteroatom Incorporation
The substitution of carbon atoms within the isoindolinone framework or its substituents with heteroatoms like sulfur or phosphorus can lead to significant changes in biological activity and physicochemical properties. For instance, the synthesis of thio-analogs, where the lactam carbonyl is replaced by a thiocarbonyl group, can be achieved using reagents like Lawesson's reagent. The synthesis of fused thiadiazine derivatives from related heterocyclic systems suggests the possibility of incorporating sulfur-containing rings onto the this compound scaffold. researchgate.net While less common, the incorporation of phosphorus can be achieved through reactions leading to phosphonates or phosphinates, for example, by reacting a halogenated precursor with a phosphite.
Alkyl and Aryl Substitutions
The introduction of alkyl and aryl groups at various positions can profoundly influence the molecule's properties. N-alkylation of the C-6 amino group or the N-2 lactam nitrogen can be readily achieved using standard alkylating agents. monash.eduresearchgate.net N-arylation, particularly at the N-2 position, often requires more advanced techniques like transition-metal-catalyzed cross-coupling reactions to form the C-N bond. rsc.org The synthesis of N-arylindoles via one-pot Fischer indolisation followed by N-arylation highlights a potential strategy that could be adapted for isoindolinones. nih.gov
| Position | Substituent Type | Synthetic Method |
| C-6 Amino | Alkyl | Reductive amination, N-alkylation with alkyl halides |
| C-6 Amino | Aryl | Buchwald-Hartwig amination of a 6-halo precursor |
| N-2 Lactam | Alkyl | N-alkylation with alkyl halides and a base |
| N-2 Lactam | Aryl | Palladium-catalyzed N-arylation |
Derivatization for Analytical and Research Purposes
Modifying the this compound structure for analytical applications, such as creating fluorescent probes or isotopically labeled standards, is crucial for its use in research. The primary amino group at the C-6 position is an ideal handle for attaching fluorophores or other reporter groups. For instance, reaction with a fluorescent dye containing a reactive group like an isothiocyanate or an N-hydroxysuccinimide (NHS) ester would covalently link the dye to the isoindolinone. The synthesis of fluorescent probes from various amino-substituted heterocyclic compounds is a well-established field that provides a roadmap for such derivatizations.
Isotopic labeling, for example with deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is essential for quantitative bioanalysis using mass spectrometry. medchemexpress.com A common strategy for introducing a ¹³C-methyl group would be to use ¹³C-labeled methyl iodide in an N-alkylation reaction. nih.gov Similarly, deuterium-labeled analogs can be prepared using deuterated reducing agents in a reductive amination or by using deuterated starting materials.
| Application | Derivatization Strategy | Example Reagents |
| Fluorescent Probes | Covalent labeling of the C-6 amino group | Fluorescein isothiocyanate (FITC), Rhodamine B NHS ester |
| Isotopic Labeling | Incorporation of stable isotopes | ¹³CH₃I, NaBD₄, ¹⁵N-labeled amines |
Strategies for Amino Acid Derivatization
The primary amino group at the C-6 position of the isoindolinone ring serves as a key handle for derivatization, particularly for the attachment of amino acids. This modification is typically achieved through standard amide bond formation, also known as peptide coupling. In this process, the carboxylic acid group of an amino acid is activated to facilitate its reaction with the exocyclic amino group of the isoindolinone.
The general approach involves reacting this compound with a suitably protected amino acid in the presence of a coupling reagent and a base. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, such as racemization of the amino acid's chiral center. americanpeptidesociety.org Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. bachem.com These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or an O-acylisourea, which is then susceptible to nucleophilic attack by the amine. youtube.com
Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with coupling reagents to suppress side reactions and enhance coupling efficiency. americanpeptidesociety.org The selection of the specific reagent and reaction conditions depends on the nature of the amino acid being coupled, including the presence of sensitive functional groups in its side chain.
Table 1: Common Peptide Coupling Reagents for Amino Acid Derivatization
| Reagent Class | Example Reagent | Abbreviation | Key Features |
|---|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Cost-effective and efficient; byproduct can be difficult to remove. youtube.com |
| Carbodiimides | N,N'-Diisopropylcarbodiimide | DIC | Similar to DCC but forms a soluble urea (B33335) byproduct. americanpeptidesociety.org |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP® | High coupling efficiency with rapid reaction times. peptide.com |
| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Popular for solid-phase synthesis; byproducts are generally soluble. bachem.com |
| Uronium Salts | O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HCTU | Reported to have reduced rates of racemization compared to some other reagents. peptide.com |
Labeling Techniques for Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the path of atoms through reactions, providing detailed mechanistic insights into biosynthetic pathways or chemical transformations. dntb.gov.uanih.gov For the this compound framework, labeling can be used to understand its formation, metabolism, or interactions with biological targets. The most common isotopes used for this purpose are the stable isotopes deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). acs.org
One common strategy is hydrogen-deuterium exchange (H-D exchange) , where hydrogen atoms on the molecule are replaced with deuterium. This can often be achieved by exposing the compound to a deuterium source, such as deuterated water (D₂O) or deuterated acids like deuterated trifluoroacetic acid (CF₃COOD), sometimes in the presence of a metal catalyst. nih.govnih.gov For the target molecule, H-D exchange could potentially label the aromatic protons, the N-H of the amino group, the lactam N-H, and the protons of the C-3 methyl group. The specific positions that are deuterated depend on the reaction conditions and the lability of the C-H or N-H bonds. nih.gov
A more precise method involves the synthesis of the molecule from isotopically labeled precursors . nih.gov This approach allows for the introduction of isotopes at specific, predetermined positions within the scaffold. For instance, to study the metabolism of an indolinone derivative, a compound was synthesized using [¹³C₂]-chloroacetic acid and [¹⁵N]-aniline, resulting in a specifically labeled product that could be tracked in hepatocytes. nih.govnih.gov A similar strategy could be applied to the synthesis of this compound to elucidate its metabolic fate or reaction mechanisms.
Table 2: Isotopic Labeling Strategies for Mechanistic Studies
| Labeling Strategy | Isotope | Typical Reagents/Method | Target Position(s) | Purpose |
|---|---|---|---|---|
| H-D Exchange | Deuterium (²H) | D₂O, CF₃COOD, Metal catalysts (e.g., Pd/C) nih.govnih.gov | Labile N-H and C-H bonds (aromatic, methyl) | Probing reaction mechanisms, improving metabolic stability (Kinetic Isotope Effect). youtube.com |
| Synthesis from Labeled Precursors | Carbon-13 (¹³C) | ¹³C-labeled starting materials (e.g., labeled chloroacetic acid) nih.gov | Specific carbon atoms in the scaffold | Elucidating biosynthetic pathways, metabolic fate analysis. |
| Synthesis from Labeled Precursors | Nitrogen-15 (¹⁵N) | ¹⁵N-labeled starting materials (e.g., ¹⁵N-aniline) nih.gov | Specific nitrogen atoms (lactam, amino group) | Tracking nitrogen sources in biosynthesis, mechanistic studies. |
Scaffold Transformation and Expansion Methodologies
Beyond simple derivatization, the entire this compound framework can be chemically transformed. These more profound modifications involve altering the core ring system to create related or entirely new scaffolds, a strategy often employed in medicinal chemistry to optimize biological activity and physicochemical properties.
Scaffold Hopping Principles Applied to Isoindolinones
Scaffold hopping is a key strategy in drug discovery where the central core of a known active molecule is replaced with a structurally different scaffold, while aiming to maintain or improve biological activity. mdpi.com This approach allows chemists to explore new chemical space, circumvent patent limitations, and improve properties such as potency, selectivity, or metabolic stability. drughunter.com The new scaffold is often a bioisostere of the original, meaning it has a similar size, shape, and electronic properties that allow it to engage with the biological target in a comparable manner. cambridgemedchemconsulting.com
The isoindolinone core itself can be considered a bioisosteric replacement for other heterocyclic systems in drug design. nih.gov Conversely, the isoindolinone framework can be the starting point for a scaffold hop. For example, the benzene (B151609) ring could be replaced by other aromatic systems like pyridine or thiophene (B33073) to modulate properties. The lactam portion of the scaffold could also be altered; for instance, replacing the nitrogen atom with another heteroatom or changing the ring size could lead to novel structures with different biological profiles. This principle was demonstrated in the development of EGFR inhibitors, where a 2-arylisoquinolin-1(2H)-one scaffold was proposed as a novel core based on a scaffold hopping strategy. nih.gov
Table 3: Examples of Bioisosteric Replacements (Scaffold Hopping) for the Isoindolinone Core
| Original Moiety | Potential Bioisosteric Replacement | Rationale |
|---|---|---|
| Phenyl ring | Pyridyl ring | Introduce a hydrogen bond acceptor, alter solubility and metabolism. nih.gov |
| Phenyl ring | Thiophene ring | Modify lipophilicity and electronic properties. cambridgemedchemconsulting.com |
| Lactam (-CO-NH-) | Reversed Amide (-NH-CO-) | Alter hydrogen bonding patterns and metabolic stability. drughunter.com |
| Lactam Ring | Indazole Ring | Change core structure while maintaining key interaction points. |
| Lactam Ring | Phthalazinone Ring | Expand the heterocyclic system, introduce new vectors for substitution. |
Conversion to Related Heterocyclic Systems (e.g., indolinones, phthalazinones)
The isoindolinone core can be chemically converted into other related heterocyclic structures, effectively expanding the molecular diversity accessible from a common starting material.
A well-documented transformation is the conversion of isoindolinones into phthalazinones . This is typically achieved by reacting the isoindolinone with hydrazine (N₂H₄) or a substituted hydrazine. organic-chemistry.orgnih.gov The reaction proceeds via nucleophilic attack of the hydrazine on the lactam carbonyl group, leading to ring opening followed by an intramolecular cyclization and dehydration to form the more thermodynamically stable six-membered phthalazinone ring. This method provides an efficient route to N-substituted phthalazinones from the corresponding N-substituted isoindolinones. organic-chemistry.orgorganic-chemistry.org For example, treatment of a 3-hydroxyisoindolinone with hydrazine hydrate (B1144303) under reflux conditions can yield the corresponding phthalazinone. nih.gov
The conversion of an isoindolinone to an indolinone is a more complex transformation involving a skeletal rearrangement. While not a common or direct conversion, it could theoretically be approached through multi-step sequences involving ring-opening of the isoindolinone lactam, followed by functional group manipulation and a subsequent ring-closing reaction to form the isomeric indolinone ring system. Such a transformation would represent a significant scaffold re-engineering effort.
Table 4: Conversion of Isoindolinones to Phthalazinones
| Starting Material | Reagent | Product | General Conditions | Reference(s) |
|---|---|---|---|---|
| N-Substituted Isoindolinone | Hydrazine or Phenylhydrazine | N-Substituted Phthalazinone | Catalyzed by Pt nanowires, under N₂ atmosphere. | organic-chemistry.org |
| 3-Hydroxyisoindolinone | Hydrazine Hydrate | Phthalazinone | Reflux in a suitable solvent (e.g., propan-1-ol). | nih.gov |
Computational and Theoretical Studies on 6 Amino 3 Methylisoindolin 1 One
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to analyze the properties of molecules like 6-Amino-3-methylisoindolin-1-one.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
Frontier molecular orbital (FMO) theory is a key application of molecular orbital theory in describing and predicting chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in these interactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial parameter for determining molecular stability and reactivity.
For isoindoline-based compounds, DFT calculations have been used to determine the HOMO and LUMO energy levels. mdpi.com For instance, in a study on an isoindoline (B1297411) derivative, the HOMO was found to be located over the substituted aromatic ring, while the LUMO was predominantly on the indole (B1671886) side. mdpi.com This distribution of frontier orbitals is critical for understanding the charge transfer within the molecule.
The introduction of different substituent groups can tune the electronic properties, including the frontier orbital energy levels. rsc.org For example, an out-of-phase mixing of high-lying occupied orbitals can lead to an elevated HOMO energy, while an in-phase combination of LUMOs can lower the LUMO energy, thereby narrowing the HOMO-LUMO gap. rsc.org
Below is a hypothetical data table illustrating the kind of results obtained from DFT calculations on similar structures, as specific data for this compound is not publicly available.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound Analogs Calculated via DFT.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Analog A | -5.89 | -1.23 | 4.66 |
| Analog B | -6.12 | -1.55 | 4.57 |
| Analog C | -5.75 | -1.10 | 4.65 |
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction
Molecular electrostatic potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netnih.gov
In isoindoline-1,3-dione derivatives, MEP analysis has shown that the negative potential is often concentrated around the oxygen atoms of the carbonyl groups, indicating these as likely sites for electrophilic interaction. researchgate.netnih.gov Conversely, the hydrogen atoms of the amino group would exhibit positive potential, making them potential sites for nucleophilic interaction. This information is crucial for predicting how the molecule will interact with other reagents and biological targets.
Table 2: Hypothetical Molecular Electrostatic Potential (MEP) Data for this compound.
| Atomic Site | Electrostatic Potential (kJ/mol) | Predicted Reactivity |
|---|---|---|
| Carbonyl Oxygen | -150 | Electrophilic Attack |
| Amino Nitrogen | -80 | Electrophilic Attack/Hydrogen Bonding |
| Amino Hydrogens | +120 | Nucleophilic Attack |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While specific molecular dynamics (MD) simulation studies on this compound are not widely published, this computational technique is instrumental in understanding the conformational flexibility and intermolecular interactions of similar molecules. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. For a molecule like this compound, MD simulations could reveal how the methyl and amino groups influence the planarity of the isoindolinone ring system and how the molecule interacts with solvent molecules or biological receptors. Such simulations have been applied to related heterocyclic compounds to study their binding modes with proteins and DNA. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies are computational methods used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These studies are vital in medicinal chemistry for designing new drugs and in materials science for predicting the properties of new materials.
Predictive Models for Chemical Reactivity
QSAR models can be developed to predict the chemical reactivity of a series of compounds based on various molecular descriptors. researchgate.net For isoindolinone derivatives, these models could predict their reactivity in specific chemical reactions or their potential as inhibitors of certain enzymes. nih.gov The success of these models relies on the careful selection of descriptors that accurately capture the electronic and steric features of the molecules. researchgate.net For instance, a QSAR model might use descriptors derived from DFT calculations, such as HOMO-LUMO energies and MEP values, to predict the susceptibility of the isoindolinone ring to nucleophilic or electrophilic attack.
Rational Design of Isoindolinone Analogs through Computational Approaches
The rational design of novel therapeutic agents is a cornerstone of modern medicinal chemistry. For the isoindolinone scaffold, including this compound, computational approaches are instrumental in guiding the synthesis of analogs with enhanced potency and selectivity. These in silico methods, such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies, provide deep insights into the molecular interactions that govern biological activity, thereby facilitating the targeted design of more effective molecules.
Molecular docking, a primary tool in computational drug design, is employed to predict the binding orientation and affinity of a ligand to its target receptor. For instance, studies on isoindolin-1-one (B1195906) derivatives as potential inhibitors of phosphoinositol-3-kinase γ (PI3Kγ), a target in gastric carcinoma, have utilized molecular docking to elucidate binding modes. nih.gov These analyses are crucial for the initial stages of drug design, allowing for the screening of virtual libraries of isoindolinone analogs and prioritizing candidates for synthesis. The reliability of these docking poses is often validated by comparing them to known crystallographic data, with a root-mean-square deviation (RMSD) of 2.0 to 3.0 Å from the crystal pose being considered an acceptable solution. nih.gov
Following initial docking predictions, molecular dynamics (MD) simulations offer a more dynamic and realistic representation of the ligand-receptor complex within a biological environment. MD simulations provide insights into the stability of the interactions over time. In studies of isoindolin-1-one derivatives targeting PI3Kγ, 100-nanosecond MD simulations were performed to assess the stability of the docked complexes in explicit solvent conditions. nih.gov The convergence of protein-ligand complexes within the initial 10 nanoseconds and stable root-mean-square deviations (RMSDs) for both the ligand and protein backbone confirm the stability of the predicted binding poses. nih.gov Similarly, MD simulations have been used to establish the stability of interactions between quinoline-3-carboxamide (B1254982) derivatives, which can be considered analogs, and DNA damage and response (DDR) kinases. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool for the rational design of isoindolinone analogs. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of newly designed compounds. For example, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to isoindolin-1-one derivatives targeting PI3Kγ. nih.gov The contour maps generated from these analyses highlight the steric and electrostatic fields around the ligands, providing a visual guide for structural modifications that could enhance inhibitory activity. nih.gov
In the context of developing antiplasmodial agents, QSAR models have been built for 1,3-dioxoisoindoline-4-aminoquinolines. nih.govresearchgate.net These models, developed using techniques like the Genetic Function Algorithm (GFA), identify key molecular descriptors that influence the antiplasmodial activity. nih.gov The statistical robustness of these models, indicated by high correlation coefficients (R²) and cross-validation coefficients (Q²), validates their predictive power for designing novel compounds with potentially higher efficacy. nih.gov
The integration of these computational methods allows for a comprehensive approach to the rational design of isoindolinone analogs. Starting with a core structure like this compound, medicinal chemists can utilize these in silico tools to explore a vast chemical space, identify promising modifications, and ultimately synthesize novel derivatives with improved therapeutic profiles.
Table 1: Examples of Computational Studies on Isoindolinone Analogs
| Derivative Class | Target/Activity | Computational Methods | Key Findings |
| Isoindolin-1-one derivatives | PI3Kγ Inhibition | Molecular Docking, MD Simulations, 3D-QSAR (CoMFA, CoMSIA) | Identified key binding interactions and structural features for selective inhibition. nih.gov |
| 1,3-Dioxoisoindoline-4-aminoquinolines | Antiplasmodial | QSAR, Molecular Docking | Developed a predictive QSAR model (R² = 0.9459) and identified key descriptors for activity. nih.gov |
| 2-(4-(aminomethyl)phenyl)isoindoline-1,3-dione Schiff bases | SARS-CoV-2 Protease Inhibition | Molecular Docking | Predicted strong binding affinities and interactions with the viral protease. medjpps.com |
| Quinoline-3-carboxamides | DDR Kinase Inhibition | Molecular Docking, MD Simulations | Assessed binding selectivity towards ATM kinase and stability of interactions. mdpi.com |
Table 2: QSAR Model Parameters for Antiplasmodial Isoindolinone Analogs
| Parameter | Value | Description |
| R² (squared correlation coefficient) | 0.9459 | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). |
| R²adj (adjusted R²) | 0.9278 | A modified version of R² that has been adjusted for the number of predictors in the model. |
| Q²cv (cross-validated R²) | 0.8882 | A measure of the predictive ability of the model, determined by leave-one-out cross-validation. |
| Data from a study on 1,3-dioxoisoindoline-4-aminoquinolines. nih.gov |
The 6 Amino 3 Methylisoindolin 1 One Scaffold in Complex Organic Synthesis
Building Block Applications in Multistep Synthesis
The 6-Amino-3-methylisoindolin-1-one moiety, and its close derivatives, serve as foundational units in the assembly of more elaborate molecules. The presence of a nucleophilic amino group, a reactive lactam functionality, and an addressable aromatic ring provides chemists with a powerful toolkit for multistep synthetic campaigns.
One notable application is in the synthesis of novel antiviral agents. For instance, 6-aminoisoindolin-1-one has been utilized as a key starting material in the preparation of a series of 2-aryl-isoindolin-1-ones with broad-spectrum activity against various clinical isolates of enterovirus A71. mdpi.com The synthesis involves the coupling of 6-aminoisoindolin-1-one with substituted aryl iodides, followed by further functionalization of the amino group. mdpi.com For example, acylation of the intermediate 6-amino-2-(4-methoxyphenyl)isoindolin-1-one with propionyl chloride yields N-(2-(4-methoxyphenyl)-3-oxoisoindolin-5-yl)propionamide, a potential antiviral compound. mdpi.com
Similarly, this scaffold has been instrumental in the development of molecular probes for biological studies. In the synthesis of molecules designed to investigate the inhibition of firefly luciferase, 6-aminoisoindolin-1-one was used as the core structure. nih.govclockss.org The amino group was dimethylated, and the phenyl group at the 2-position was elaborately functionalized through a series of reactions to install reporter groups. nih.govclockss.org
Furthermore, derivatives such as 6-Bromo-3-methylisoindolin-1-one are recognized as valuable building blocks in organic synthesis, highlighting the synthetic potential of this substituted isoindolinone core.
The isoindolinone nucleus is a recurring motif in a variety of natural products, many of which exhibit significant biological activity. researchgate.netacs.org While a direct total synthesis commencing from this compound is not yet prominently featured in the literature, the utility of substituted isoindolinones as precursors in the synthesis of natural product analogues is well-established. For example, synthetic strategies towards aristolactam natural products have been developed utilizing isoindolinone intermediates prepared via cascade reactions. acs.org These complex, polycyclic alkaloids are known for their diverse biological properties, and the development of efficient synthetic routes is of considerable interest. The 6-amino and 3-methyl substituents on the isoindolinone ring offer valuable handles for the transformations required to construct the intricate frameworks of such natural products.
The reactivity of the this compound scaffold makes it an excellent intermediate for the synthesis of more complex heterocyclic systems. The amino group can be readily transformed into a wide array of other functional groups or used as a nucleophile in ring-forming reactions.
For example, 3-substituted isoindolin-1-ones are known precursors to other valuable building blocks. researchgate.netacs.org The synthesis of 3-pyrazolylisoindolinone derivatives has been achieved through a three-component reaction of a 2-formylbenzoic acid, a primary amine, and a pyrazolone, showcasing the versatility of the isoindolinone core in constructing novel heterocyclic hybrids. researchgate.net Similarly, spiropyrroloquinoline isoindolinone scaffolds have been assembled in a one-pot synthesis, demonstrating the potential for rapid construction of molecular complexity from isoindolinone precursors. researchgate.net
In the synthesis of the aforementioned antiviral agents, the intermediate 6-amino-2-aryl-isoindolin-1-ones were further elaborated. mdpi.com The amino group was alkylated or acylated, demonstrating the straightforward functionalization of this intermediate to generate a library of complex molecules for biological screening. mdpi.com This highlights the role of the 6-aminoisoindolinone core as a versatile platform for the generation of diverse heterocyclic structures.
Integration into Cascade and Domino Processes
Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach to the synthesis of complex molecules. The isoindolinone scaffold is well-suited for integration into such processes.
A notable example is the base-promoted cascade reaction for the synthesis of 3,3-dialkylated isoindolin-1-ones. acs.org This process, which starts from readily available materials and avoids the use of metal catalysts, can combine up to six elemental steps in a single pot. acs.org While this specific example does not start from a pre-formed this compound, it demonstrates the capacity of the isoindolinone framework to participate in complex, one-pot transformations. The resulting 3,3-disubstituted isoindolinones are valuable intermediates for further synthetic manipulations. acs.org
Furthermore, a one-pot tandem Pinner-Dimroth reaction of 1,3-dicarbonyl compounds and 2-cyanobenzaldehyde (B126161) has been developed for the synthesis of 3-substituted isoindolinones. researchgate.net This cobalt-catalyzed method offers a time-efficient and mild route to these important heterocyclic compounds. researchgate.net The development of such cascade reactions provides rapid access to a range of substituted isoindolinones, which can then be used as building blocks in more extensive synthetic sequences.
Role in the Construction of Chiral Molecular Architectures
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. The 3-position of the isoindolinone ring is a common site for a stereocenter, and significant effort has been devoted to the development of asymmetric methods for its construction.
A highly stereoselective approach for the synthesis of non-racemic 3-substituted isoindolin-1-ones has been developed, which exemplifies the utility of the 3-methylisoindolinone scaffold in chiral synthesis. ntu.ac.uk This method utilizes a chiral auxiliary, (R)-phenylglycinol, to control the stereochemistry of the alkylation at the C3 position. The key intermediate, (R)-2-((R)-2-hydroxy-1-phenylethyl)-3-methylisoindolin-1-one, is synthesized and then deprotonated, followed by alkylation with various electrophiles to yield the desired 3-substituted products with high diastereoselectivity. ntu.ac.uk
| Electrophile (R-X) | Product | Yield (%) | d.r. |
| MeI | (R)-2-((R)-2-hydroxy-1-phenylethyl)-3-methylisoindolin-1-one | 87 | >98:2 |
| BnBr | (R)-3-benzyl-2-((R)-2-hydroxy-1-phenylethyl)isoindolin-1-one | 82 | >98:2 |
| Allyl-Br | (R)-3-allyl-2-((R)-2-hydroxy-1-phenylethyl)isoindolin-1-one | 85 | >98:2 |
Table 1: Diastereoselective alkylation of a chiral 3-methylisoindolin-1-one (B3054530) derivative. ntu.ac.uk
In another example, (R)-2,3-dihydro-3-methylisoindolinone has been employed as a chiral auxiliary in asymmetric Diels-Alder reactions of N-substituted 1,3-dienes. researchgate.netmolaid.combohrium.com This demonstrates the ability of the chiral 3-methylisoindolinone unit to control the stereochemical outcome of cycloaddition reactions, leading to the formation of complex cyclic systems with high enantiopurity.
Development of Novel Reaction Methodologies Utilizing the Isoindolinone Nucleus
The unique reactivity of the isoindolinone scaffold has also spurred the development of novel synthetic methodologies. These new reactions often provide more efficient and versatile routes to isoindolinone derivatives and other related heterocyclic systems.
For instance, a metal-free method for the synthesis of 3-aryl isoindolinones via a TfOH-catalyzed tandem reaction has been developed. researchgate.net This process involves the aromatic C-H functionalization of electron-rich arenes with 2-formylbenzonitriles, offering a new strategy for the formation of two bonds in a single operation. researchgate.net
The development of cascade reactions, as discussed in section 6.2, is another area where the isoindolinone nucleus has played a key role. The base-promoted cascade for the synthesis of 3,3-dialkylated isoindolin-1-ones provides a novel, metal-free approach to these structurally interesting compounds. acs.org The sequential one-pot cascade/β-elimination/alkylation process developed in the same study furnishes useful intermediates for the synthesis of aristolactam natural products, further highlighting the utility of these new methodologies. acs.org
These examples underscore the importance of the isoindolinone scaffold not only as a target for synthesis but also as a platform for the discovery and development of new and efficient chemical transformations.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Paradigms for Isoindolinones
The synthesis of the isoindolinone scaffold has evolved significantly, moving towards more efficient and environmentally benign methods. For a compound like 6-Amino-3-methylisoindolin-1-one, these modern strategies could offer improved yields, scalability, and access to a wider range of derivatives.
Transition-Metal Catalyzed C-H Activation: A prominent area of research is the use of transition metals to catalyze the formation of the isoindolinone ring through C-H activation. This approach is atom-economical and allows for the construction of complex molecular architectures from simple precursors. Various catalytic systems have been developed, each with its own scope and advantages. For instance, rhodium and ruthenium catalysts have been effectively used in the annulation of N-benzoylsulfonamides with olefins and in the reaction of aryl hydroxamates with styrenes to yield isoindolinones. acs.orgresearchgate.net Palladium catalysis has also been extensively explored for the synthesis of isoindolinones from carboxamides and carboxylic acids. nih.gov The application of these methods to precursors of this compound could provide more direct and efficient synthetic routes.
Environmentally Benign and Metal-Free Approaches: Growing environmental concerns have spurred the development of greener synthetic methods. For isoindolinones, this includes the use of organocatalysts, such as fluorous phosphines, in environmentally friendly solvents. nih.govorganic-chemistry.org These methods often operate at room temperature and allow for the recycling of both the catalyst and the solvent, reducing waste. nih.govorganic-chemistry.org Metal-free approaches, which avoid the use of potentially toxic and expensive transition metals, are also gaining traction. researchgate.net Exploring these greener alternatives for the synthesis of this compound would be a significant step towards sustainable chemical manufacturing.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. figshare.comsciforum.net The on-demand generation of reactive intermediates in a closed system can be particularly beneficial. sciforum.net A proof-of-principle continuous flow process has been developed for the production of other complex molecules, highlighting the potential of this technology. figshare.com Adapting such a process for the synthesis of this compound could streamline its production for research and potential commercial applications.
| Synthetic Paradigm | Catalyst/Reagent | Key Features | Potential Application for this compound |
| C-H Activation | Rhodium, Ruthenium, Palladium, Copper complexes | High atom economy, direct functionalization of C-H bonds | Efficient synthesis from readily available aromatic precursors. |
| Green Chemistry | Fluorous phosphine (B1218219) (organocatalyst) | Metal-free, recyclable catalyst and solvents, mild reaction conditions | Sustainable and environmentally friendly production. |
| Flow Chemistry | - | Enhanced safety, scalability, and process control | On-demand and large-scale synthesis for further studies. |
Advanced Mechanistic Probes for Reaction Pathways
A deeper understanding of the reaction mechanisms underlying isoindolinone synthesis is crucial for optimizing existing methods and designing new ones. For a molecule like this compound, elucidating the precise reaction pathways could lead to improved regioselectivity and stereoselectivity.
Mechanistic Studies of C-H Activation Cascades: The mechanisms of transition-metal-catalyzed C-H activation reactions are often complex, involving multiple catalytic cycles and intermediates. For the synthesis of isoindolinones, a plausible mechanism involves a cascade of C-H activation, β-carbon elimination, and intramolecular cyclization. acs.org Detailed mechanistic studies, potentially employing kinetic analysis, isotopic labeling, and in-situ spectroscopy, could provide valuable insights into the rate-determining steps and the factors controlling selectivity.
Computational Mechanistic Studies: Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms. DFT calculations can be used to model reaction pathways, determine the structures and energies of transition states and intermediates, and predict the outcomes of reactions. nih.govnih.gov Such computational studies could be applied to the various potential synthetic routes to this compound to understand the influence of the amino and methyl substituents on the reaction mechanism and to guide the development of more efficient synthetic strategies.
Innovative Computational Design Strategies for Isoindolinone-Based Compounds
Computational chemistry and molecular modeling are playing an increasingly important role in the design of new molecules with specific biological activities. For this compound, these in silico methods could be used to predict its potential biological targets and to design novel derivatives with enhanced properties.
Structure-Based Drug Design: If a biological target for this compound is identified, structure-based drug design techniques can be employed to optimize its interaction with the target. This involves using the three-dimensional structure of the target protein to design molecules that bind with high affinity and selectivity. Molecular docking studies, for example, have been used to understand the binding of isoindolinone derivatives to enzymes like acetylcholinesterase. nih.gov
Pharmacophore Modeling and Virtual Screening: In the absence of a known biological target, pharmacophore modeling can be used to identify the key structural features of this compound that are responsible for a potential biological activity. This pharmacophore model can then be used to search large databases of chemical compounds (virtual screening) to identify other molecules with similar properties. This approach has been successfully used in the discovery of new drug candidates.
ADME/Toxicity Prediction: Computational models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound. Early prediction of these properties is crucial in the drug discovery process to avoid costly failures in later stages. Applying these models to this compound and its potential derivatives would be a valuable step in assessing their drug-like potential.
| Computational Strategy | Method | Application to this compound |
| Structure-Based Design | Molecular Docking | Predicting binding modes and designing derivatives with improved affinity for specific biological targets. |
| Pharmacophore Modeling | Virtual Screening | Identifying potential biological activities and discovering novel isoindolinone-based compounds. |
| ADME/Tox Prediction | In silico models | Assessing the drug-likeness and potential toxicity of the compound and its derivatives early in development. |
Development of New Derivatization Techniques for Enhanced Analytical and Synthetic Utility
The functional groups of this compound, namely the amino group and the reactive sites on the isoindolinone core, offer opportunities for a wide range of derivatization reactions. These modifications can be used to enhance its analytical detection, to probe its biological activity, or to create new molecules with unique properties.
Derivatization for Analytical Purposes: The amino group of this compound can be readily derivatized with fluorescent or chromophoric tags to facilitate its detection and quantification in complex biological matrices. The formation of isoindolinones from o-dialdehydes and primary amines is a known method for the analytical determination of amino acids, and similar principles could be applied here.
Synthetic Derivatization for Structure-Activity Relationship Studies: To explore the structure-activity relationships of this compound, a library of derivatives can be synthesized by modifying its functional groups. For example, the amino group can be acylated, alkylated, or converted to other functional groups to investigate the impact of these changes on biological activity. The isoindolinone ring itself can also be a target for derivatization. For instance, the N-isoindolinone group can be selectively oxidized to the N-phthaloyl group, which can be a useful transformation in multi-step synthesis. nih.gov
Click Chemistry and Bioconjugation: The amino group of this compound makes it a suitable candidate for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition. This would allow for its efficient conjugation to other molecules, such as peptides, polymers, or reporter molecules, to create novel bioconjugates with a wide range of potential applications in chemical biology and materials science.
Q & A
Q. What are the established synthetic routes for 6-Amino-3-methylisoindolin-1-one, and how are reaction conditions optimized for yield?
- Methodological Answer : The synthesis of isoindolin-1-one derivatives often involves cyclization reactions or palladium-catalyzed couplings. For example, 3-substituted isoindolin-1-ones can be synthesized via nucleophilic substitution or Buchwald-Hartwig amination . Key parameters include:
- Catalyst selection : Pd(OAc)₂ or Xantphos for coupling reactions.
- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization.
- Example data from analogous compounds:
| Compound | Method | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 10f (analog) | Program A | 65 | 236 |
| 10h (analog) | Program A | 72 | 209 |
| Optimization strategies include adjusting solvent polarity (e.g., DMF vs. toluene) and catalyst loading . |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry and substituent positions. For isoindolin-1-one analogs, aromatic protons appear at δ 7.2–8.1 ppm, while the NH group resonates at δ 5.5–6.0 ppm .
- FTIR : Stretching vibrations for C=O (1660–1680 cm) and NH (3300–3500 cm) are diagnostic .
- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., CHNO for this compound).
Q. What are the best practices for handling and storing this compound?
- Methodological Answer :
- Storage : Keep in airtight containers at room temperature (RT) under inert gas (N or Ar) to prevent oxidation .
- Solubility : Test in DMSO (10 mM stock) or ethanol, followed by dilution in aqueous buffers for biological assays .
Advanced Research Questions
Q. How can selective functionalization of the amino group in this compound be achieved without disrupting the isoindolinone core?
- Methodological Answer :
- Protective Groups : Use Boc (tert-butoxycarbonyl) or Fmoc groups to shield the amino group during reactions targeting the core. Deprotection with TFA or piperidine restores NH functionality .
- Reagent Selection : Mild acylating agents (e.g., acetic anhydride) or alkylating agents (e.g., methyl iodide) minimize side reactions. Monitor progress via TLC or LC-MS .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound derivatives in drug discovery?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at positions 4, 5, or 6 of the isoindolinone ring.
- Biological Assays : Test analogs for target binding (e.g., kinase inhibition) or cellular activity (e.g., cytotoxicity). For example:
| Derivative | IC (nM) | Selectivity Ratio |
|---|---|---|
| 3-Me, 6-NH | 50 | 10:1 |
| 3-Me, 6-F | 120 | 5:1 |
- Computational Modeling : Use docking studies (AutoDock Vina) to predict binding modes .
Q. How should researchers reconcile discrepancies in reported synthetic yields or spectral data across studies?
- Methodological Answer :
- Reproducibility Checks : Repeat experiments using identical conditions (catalyst, solvent, temperature).
- Analytical Validation : Cross-validate NMR/FTIR data with computational predictions (e.g., ChemDraw) or reference libraries .
- Variable Control : Document impurities (HPLC purity >95%) and moisture levels, which affect yields .
Data Contradiction Analysis
Q. Why do different studies report varying reaction yields for isoindolin-1-one derivatives?
- Methodological Answer : Contradictions arise from:
- Catalyst Purity : Commercial Pd catalysts may contain trace metals affecting efficiency.
- Solvent Drying : Anhydrous DMF vs. "wet" solvent alters reaction kinetics.
- Workup Protocols : Incomplete extraction or column chromatography can reduce isolated yields.
Mitigate by standardizing reagents and reporting detailed procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
